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Compound of Interest

Compound Name: N-T-Boc-Trp-Met-Phe amide

Cat. No.: B13837863

Pharmacophore Exploration in CCK/Gastrin
Receptor Targeting
Executive Summary: The Minimal Pharmacophore

The tripeptide amide L-Trp-L-Met-L-Phe-NH2 (WMF-NH2) represents the essential hydrophobic
core of the Cholecystokinin (CCK) and Gastrin peptide families. While the tetrapeptide CCK-4
(Trp-Met-Asp-Phe-NHz) is the minimum sequence required for high-affinity biological activity
(acting as a potent anxiogenic and panic-inducing agent), the truncated WMF-NH2 scaffold
serves as a critical template for Structure-Activity Relationship (SAR) studies.

This guide analyzes WMF-NH: derivatives, focusing on:
o Receptor Selectivity: Targeting CCK2 (Gastrin) receptors over CCK1.
o Metabolic Stability: Overcoming methionine oxidation via Norleucine (Nle) substitution.

» Diagnostic Utility: Development of radiolabeled "Minigastrin” analogs for tumor imaging.

Chemical Biology & Pharmacology
2.1. The "Message-Address" Concept

In peptide drug design, the CCK C-terminus follows a "Message-Address" model.
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e The Message (WMF-NHz): The Trp-Met-Phe-NHz sequence provides the hydrophobic
interactions necessary for receptor binding pocket occupancy.

e The Switch (Asp): The Aspartic acid residue (position 2 in CCK-4) acts as the electrostatic
switch. Its removal (yielding WMF-NH2) drastically reduces affinity but retains specific
binding capability, often converting the peptide from a potent agonist to a weak partial
agonist or antagonist scaffold.

2.2. Receptor Subtype Specificity

WMF-NH: derivatives primarily target the CCK2 Receptor (CCK2R), also known as the CCK-
B/Gastrin receptor.

o CCK2R: Highly expressed in the brain (anxiety modulation) and specific tumors (Medullary
Thyroid Carcinoma, Small Cell Lung Cancer).[1][2]

e Mechanism: G_g/11-coupled GPCR activation leading to intracellular calcium mobilization.

Key Insight: The amide (—NHz) terminus is non-negotiable. Conversion to a free acid (—OH)
results in a complete loss of biological activity, confirming the necessity of the C-terminal amide
for hydrogen bonding within the receptor pocket.

Structure-Activity Relationship (SAR) of Derivatives[3]

The optimization of the WMF-NH: scaffold focuses on three vectors: N-terminal capping,
Methionine stability, and Phenylalanine ring electronics.

Table 1: Comparative SAR of WMF-NHz Derivatives
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Derivative Class

Modification

Effect on
Potency/Stability

Application

Native Scaffold

H-Trp-Met-Phe-NH:

Low affinity (UM
range); susceptible to

oxidation.

SAR Baseline

Tetrapeptide

H-Trp-Met-Asp-Phe-
NH:z (CCK-4)

High affinity (nM
range); potent

anxiogenic.

Anxiety Model

Oxidation Resistant

H-Trp-Nle-Phe-NH:z

Retains binding;
prevents Met - Met(O)

degradation.

Stable Analogs

N-Capped

Boc-Trp-Met-Phe-NH:z

Improved lipophilicity;

moderate affinity gain.

Synthetic Intermediate

Radiolabeled

DOTA-Linker-Trp-Met-
Phe-NH:2

Enables chelation of

68Ga or 77Lu.

Tumor Imaging
(PET/SPECT)

Aromatic Sub.

H-Trp-Met-D-Phe-NH:2

Alters backbone
conformation; often

creates antagonists.

Receptor Probes

Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) of WMF-NH2

Derivatives

¢ Objective: Synthesize Boc-Trp(Boc)-Nle-Phe-NH: to prevent oxidation during cleavage.

e Scale: 0.1 mmol.

Protocol:

» Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g). Swell in DMF for 30 min.

o Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 x 5 min). Wash with DMF

(5%).
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e Coupling (Iterative):
o Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF.
o Order: Fmoc-Phe-OH

Fmoc-Nle-OH
Boc-Trp(Boc)-OH.

o Note: Use Nle (Norleucine) instead of Met to avoid sulfoxide formation during workup.
o Cleavage: Treat resin with TFA/TIS/H20 (95:2.5:2.5) for 2 hours.

» Precipitation: Filter resin; precipitate filtrate in ice-cold diethyl ether. Centrifuge and
lyophilize.

4.2. Competitive Binding Assay (CCK2R)
o Objective: Determine ICso of WMF-NHz derivatives against [12°1]-CCK-8.

e Cell Line: HEK-293 transfected with human CCK2R.
Protocol:
e Membrane Prep: Homogenize cells in ice-cold Tris-HCI buffer (pH 7.4). Centrifuge at 40,000

g.

e Incubation: Mix membrane suspension (20 pg protein) with:
o Radioligand: 50 pM [*2°]]-CCK-8.
o Competitor: WMF-NH:2 derivative (10712 to 10-° M).

o Equilibrium: Incubate at 25°C for 60 minutes.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
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e Analysis: Measure radioactivity (CPM). Calculate ICso using non-linear regression
(GraphPad Prism).

Visualization of Signaling & Workflows[4]
5.1. CCK2 Receptor Signaling Pathway

The following diagram illustrates the G-protein coupled pathway activated by CCK/Gastrin
derivatives.
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Figure 1: Signal transduction pathway for CCK2R agonists. WMF-NH: derivatives modulate
this cascade, with efficacy dependent on the N-terminal substitution.

5.2. Synthesis Workflow (SPPS)
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Figure 2: Solid-Phase Peptide Synthesis workflow for oxidation-resistant WMF-NH2 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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